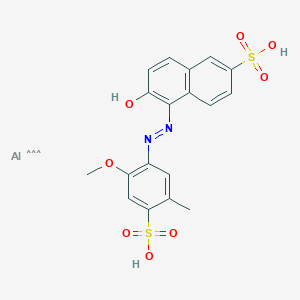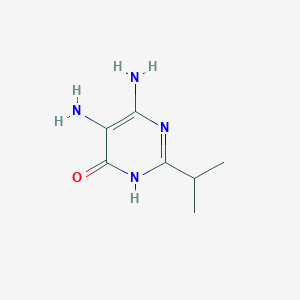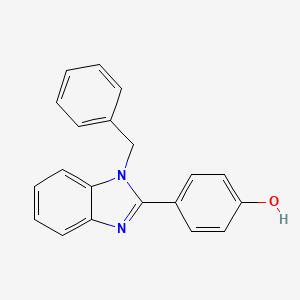
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
Vue d'ensemble
Description
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is a modified nucleoside derivative of guanosine. This compound is characterized by the presence of a disiloxane group, which imparts unique chemical properties. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stability and reactivity.
Applications De Recherche Scientifique
Guanosine and Its Derivatives in Anticancer Activity
Research has extensively explored guanosine derivatives for their potential anticancer activity. For instance, studies on ruthenium(II) complexes have highlighted their interaction with guanosine derivatives such as guanosine (Guo) and guanosine-5′-monophosphate (5′-GMP), showcasing the structural characterization of reaction products and their potential anticancer activities (Simović et al., 2019). This research emphasizes the importance of understanding how guanosine derivatives interact with metal complexes, potentially leading to novel anticancer therapies.
G-Quadruplexes and Anticancer Drug Design
Guanosine-rich sequences can form G-quadruplex structures, which have been targeted for anticancer drug design. The stabilization of G-quadruplexes can inhibit telomere elongation and oncogene expression, leading to cancer cell apoptosis. This approach has shown promise in both preclinical and clinical studies, highlighting the therapeutic potential of guanosine derivatives in cancer treatment (Düchler, 2012).
Neuroprotective and Neuromodulatory Effects
Guanosine has been identified as a neuromodulator with significant therapeutic potential in treating brain disorders. It exhibits neurotrophic and neuroprotective effects, mitigating the consequences of seizures, spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson's, and Alzheimer's (Lanznaster et al., 2016). This suggests that derivatives of guanosine may also hold potential for neuroprotective strategies.
Role in Neuropathologies
Further supporting the neuroprotective role of guanosine, research indicates its efficacy in various experimental models of central nervous system (CNS) diseases, including neuroinflammation, oxidative stress, excitotoxicity, and trophic effects on neuronal and glial cells. This highlights guanosine's potential in treating ischemic stroke, Alzheimer's disease, Parkinson's disease, spinal cord injury, nociception, and depression (Bettio et al., 2016).
Safety and Hazards
Mécanisme D'action
Action Environment:
Environmental factors (e.g., pH, temperature, co-administered drugs) impact efficacy and stability. For instance, acidic pH may affect solubility and receptor binding.
Remember, this compound’s intricate name conceals a world of molecular interactions and physiological effects. 🌟
Analyse Biochimique
Biochemical Properties
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine plays a significant role in biochemical reactions, particularly in the study of nucleic acids and their interactions. This compound is known to interact with enzymes such as polymerases and nucleases, which are crucial for DNA and RNA synthesis and degradation. The disiloxane group in 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine provides steric hindrance, which can protect the nucleoside from enzymatic degradation, allowing for more controlled studies of nucleic acid processes .
Cellular Effects
In cellular studies, 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can alter gene expression by modulating the activity of transcription factors or other regulatory proteins. The impact on cellular metabolism is also notable, as 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine can influence the synthesis and degradation of nucleotides, which are essential for energy production and cellular function .
Molecular Mechanism
The molecular mechanism of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit nucleases, preventing the degradation of nucleic acids, or activate polymerases, enhancing the synthesis of DNA or RNA. Additionally, 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It is generally stable when stored in a dark place under an inert atmosphere at low temperatures (below -20°C). Over time, however, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine vary with different dosages in animal models. At low doses, this compound can enhance nucleic acid synthesis and protect against enzymatic degradation. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes or causing cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes such as polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. Additionally, this compound can affect metabolic flux by modulating the levels of nucleotides and other metabolites involved in energy production and cellular function .
Transport and Distribution
Within cells and tissues, 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is transported and distributed through specific transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. The disiloxane group in the compound provides stability, allowing it to be transported efficiently within the cellular environment .
Subcellular Localization
The subcellular localization of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, it may localize to the nucleus to interact with DNA and RNA or to the cytoplasm to influence metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine typically involves the protection of the hydroxyl groups on the guanosine molecule. The process begins with the reaction of guanosine with 1,1,3,3-tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and yield
Propriétés
IUPAC Name |
9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNMKRKFJYCCC-QTQZEZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)








![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

